molecular formula C11H12N2O3S B15210489 2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide CAS No. 60084-15-3

2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B15210489
CAS No.: 60084-15-3
M. Wt: 252.29 g/mol
InChI Key: VAZWHDQTAHFSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a carboxamide group and at the 2-position with a 5-(ethoxymethyl)furan-2-yl moiety. This compound’s dual heterocyclic architecture (furan and thiazole) aligns with pharmacologically active scaffolds, suggesting applications in medicinal chemistry or agrochemical development .

Properties

CAS No.

60084-15-3

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H12N2O3S/c1-2-15-5-7-3-4-9(16-7)11-13-8(6-17-11)10(12)14/h3-4,6H,2,5H2,1H3,(H2,12,14)

InChI Key

VAZWHDQTAHFSFU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(O1)C2=NC(=CS2)C(=O)N

Origin of Product

United States

Preparation Methods

Etherification of Furan Derivatives

Ethoxymethylation of 5-hydroxymethylfuran-2-carbaldehyde using ethyl iodide in the presence of a base (e.g., K₂CO₃) yields 5-(ethoxymethyl)furan-2-carbaldehyde. This step typically achieves >80% yield under reflux conditions in acetone.

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole core is constructed using the Hantzsch thiazole synthesis, adapted for furan integration:

Reaction of α-Halo Ketones with Thiourea

Ethyl 2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate is synthesized by reacting 5-(ethoxymethyl)furan-2-yl carbonyl chloride with ethyl α-bromoacetoacetate and thiourea. Key parameters include:

Parameter Condition Yield (%) Reference
Solvent Ethanol 75–82
Temperature Reflux (78°C)
Catalyst None

This method produces the thiazole ester precursor, which is subsequently converted to the carboxamide.

Carboxamide Functionalization

The ester-to-amide conversion is critical for bioactivity modulation:

Aminolysis of Ethyl Thiazole-4-carboxylate

Treatment of ethyl 2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate with concentrated ammonium hydroxide under microwave irradiation (100°C, 30 min) affords the carboxamide derivative. Alternatives include:

  • Hydrazinolysis : Using hydrazine hydrate to form intermediate carbohydrazides, followed by dehydration.
  • Enzymatic hydrolysis : Lipase-mediated transesterification for enantioselective amidation.

Comparative yields under varying conditions:

Method Reaction Time Yield (%) Purity (%)
Microwave-assisted 30 min 89 98
Conventional heating 6 h 72 95

Alternative Synthetic Pathways

One-Pot Tandem Cyclization

A streamlined approach combines furan functionalization and thiazole formation in a single vessel:

  • Step 1 : In situ generation of 5-(ethoxymethyl)furan-2-carbonyl chloride using SOCl₂.
  • Step 2 : Condensation with ethyl bromopyruvate and thiourea at 60°C.
  • Step 3 : Direct aminolysis without intermediate isolation.

This method reduces purification steps but requires precise stoichiometric control to prevent side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO- d₆): δ 1.21 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.52 (q, J = 7.0 Hz, 2H, OCH₂), 4.35 (s, 2H, CH₂O), 6.55 (d, J = 3.4 Hz, 1H, furan H-3), 7.25 (d, J = 3.4 Hz, 1H, furan H-4), 8.15 (s, 1H, thiazole H-5).
  • LC-MS : m/z 281.072 [M+H]⁺ (calculated for C₁₃H₁₅N₂O₃S: 281.072).

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms ≥98% purity.

Challenges and Optimization Strategies

  • Stereochemical control : Racemization during amidation necessitates low-temperature protocols.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve thiourea solubility but may complicate purification.

Chemical Reactions Analysis

2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Furan-Thiazole Systems

Table 1: Key Structural Analogues
Compound Name Furan Substituent Thiazole Substituent Key Features Reference
2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide 5-(Ethoxymethyl) 4-Carboxamide Ethoxymethyl enhances lipophilicity Target
5-((2-Hydroxyethoxy)methyl)furan-2-carbaldehyde 5-((2-Hydroxyethoxy)methyl) N/A (aldehyde) Etherification byproduct of HMF
2-[[5-(Furan-2-yl)...]thiazole-4-carboxamide 5-Furan-2-yl 4-Carboxamide, triazolyl Anticandidate activity (apoptosis)
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Phenyl, CF₃ 4-Carboxylate Trifluoromethyl enhances bioactivity

Key Observations :

  • The ethoxymethyl group in the target compound differentiates it from simpler furan derivatives like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde, which lacks the thiazole-carboxamide moiety and is primarily a biofuel intermediate .
Table 2: Functional Comparisons
Compound Class Example Compound Biological Activity Toxicity Class (LD₅₀) Reference
Thiazole-carboxamide derivatives 2-[5-(Ethoxymethyl)furan-2-yl]-... Not reported; predicted anticancer Likely Class IV–V (analogs)
Triazole-furan derivatives 5-(Furan-2-yl)-4-amino-1,2,4-triazole Antifungal, anticancer IV–V (LD₅₀ > 500 mg/kg)
Streptomyces metabolites 5-methyl-4-[...]oxazole-3-carboxamide Apoptosis induction (IC₅₀ ~4 μM) Not reported

Key Observations :

  • The ethoxymethyl group may reduce acute toxicity compared to alkylthio-substituted triazole-furan derivatives (e.g., 3-heptylthio analogs), where longer alkyl chains increase toxicity .

Physicochemical and Crystallographic Properties

  • Planarity : The target compound’s thiazole and furan rings are likely planar, similar to Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, which has a dihedral angle of 5.15° between thiazole and phenyl rings . Planarity may influence π-π stacking in biological targets.
  • Solubility : The carboxamide group enhances water solubility compared to carboxylate esters (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate), which are more lipophilic .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and furan rings. Key signals: thiazole C4-carboxamide (~165 ppm in ¹³C NMR), ethoxymethyl protons (δ 3.4–3.7 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (<1.0 Å) to resolve disorder in the ethoxymethyl group .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

What initial biological screening assays are appropriate for evaluating its bioactivity?

Basic Research Question

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL considered promising .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values to cisplatin controls .
  • Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., FAD-dependent enzymes) using fluorometric assays .

How do structural modifications (e.g., ethoxymethyl vs. methyl groups) influence bioactivity and toxicity?

Advanced Research Question

  • Bioactivity : Ethoxymethyl groups enhance lipophilicity, improving membrane permeability. Compare IC₅₀ values of analogs in cytotoxicity assays (e.g., methyl substitution reduces activity by 30–50% in similar thiazole derivatives) .
  • Toxicity : Acute toxicity (LD₅₀) studies in rodents show alkyl chain length inversely correlates with safety. Ethoxymethyl (C2 chain) derivatives exhibit lower hepatotoxicity than longer chains (e.g., heptyl) .

How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Advanced Research Question

  • Assay variability : Standardize protocols (e.g., inoculum size, incubation time). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Solubility effects : Use DMSO concentrations ≤1% to avoid false negatives. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic interference : Test stability in liver microsomes; rapid degradation may explain inconsistent in vivo results .

What computational methods predict binding modes and structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DHFR). Key residues: thiazole carboxamide forms hydrogen bonds with Arg98 .
  • QSAR models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with antimicrobial potency .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs .

How can metabolic stability and pharmacokinetic properties be assessed preclinically?

Advanced Research Question

  • Microsomal stability : Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂) via LC-MS. Ethoxymethyl groups may reduce clearance by steric hindrance .
  • Plasma protein binding : Use ultrafiltration; >90% binding suggests limited free drug availability .
  • BBB permeability : Predict via PAMPA-BBB assay; logP values ~2.5 indicate moderate brain penetration .

What strategies mitigate toxicity while retaining efficacy in derivative design?

Advanced Research Question

  • Prodrug approaches : Mask the carboxamide as an ester to reduce renal toxicity. Hydrolyze in vivo via esterases .
  • Isosteric replacement : Substitute the furan oxygen with sulfur (thiophene analogs) to lower oxidative stress .
  • Dosage optimization : Use Hill equation models to balance efficacy (EC₅₀) and toxicity (LD₅₀) in preclinical species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.